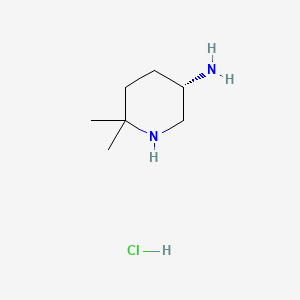

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride

説明

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,6-Dimethylpiperidin-3-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring. This can be achieved through various methods, such as the cyclization of appropriate precursors or the reduction of pyridine derivatives.

Introduction of Substituents: The 6,6-dimethyl groups are introduced through alkylation reactions. This can be done using reagents like methyl iodide or methyl bromide in the presence of a strong base.

Amination: The introduction of the amine group at the 3-position is achieved through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.

Resolution of Enantiomers: The (S)-enantiomer is obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or other positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

科学的研究の応用

Medicinal Chemistry

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride is a derivative of piperidine, a well-known scaffold in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.

Anticancer Applications

Research indicates that derivatives of piperidine, including this compound, have shown promising anticancer activity. Studies have focused on the synthesis of novel compounds that exhibit selective toxicity towards malignant cells while sparing non-malignant cells. For instance, compounds based on the piperidine structure have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant potential as antineoplastic agents .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of several pharmaceutical agents. Notably, it is utilized in the preparation of Tofacitinib, a Janus kinase inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions. The synthesis involves converting this compound into more complex structures that exhibit therapeutic efficacy .

Quality Control and Standardization

In pharmaceutical manufacturing, this compound is used as a standard reference material for quality control processes. Its consistent properties ensure that formulations containing Tofacitinib meet regulatory standards during production .

Research and Development

The compound is also employed in various research applications beyond direct therapeutic use. Its role as a building block in synthetic chemistry allows researchers to explore new derivatives with enhanced biological activity.

Applications in Drug Delivery Systems

This compound can be incorporated into drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in the development of formulations aimed at enhancing therapeutic outcomes .

Case Studies and Research Findings

The following table summarizes key findings from research studies focusing on this compound and its derivatives:

作用機序

The mechanism of action of (S)-6,6-Dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

類似化合物との比較

Similar Compounds

Piperidine: The parent compound, which lacks the 6,6-dimethyl and amine substituents.

N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom.

3-Aminopiperidine: A derivative with an amine group at the 3-position but without the 6,6-dimethyl groups.

Uniqueness

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride is unique due to its specific stereochemistry and the presence of both 6,6-dimethyl and 3-amine substituents. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, structure-activity relationships, and relevant case studies.

This compound functions primarily as a ligand for various receptors and enzymes. Its interaction with specific molecular targets can modulate biological pathways, leading to diverse physiological effects. The compound's unique chiral configuration enhances its binding affinity and selectivity compared to other piperidine derivatives.

Cancer Therapy

Recent studies have indicated that compounds structurally related to this compound exhibit anticancer properties . For example, a derivative demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays . The mechanism involves the disruption of protein-protein interactions (PPIs) critical for tumor growth.

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural features. Key aspects include:

- Chirality : The specific stereochemistry contributes to its binding efficacy.

- Substitution Patterns : Variations in substituents can significantly alter pharmacological profiles. For instance, modifications at the 1-position of the piperidine ring have been linked to enhanced receptor affinity .

Comparison with Similar Compounds

| Compound | Structure Type | Activity Level |

|---|---|---|

| This compound | Piperidine derivative | Moderate |

| N-Methylpiperidine | Piperidine precursor | Low |

| N,N-Dimethylpiperidine | Structurally similar | Variable |

Case Studies and Research Findings

- BCL6 Inhibition Study : A study demonstrated that related piperidine compounds could inhibit BCL6 function by disrupting PPIs with co-repressors. Although this compound was not the focus, insights into similar structures provide a framework for understanding its potential applications in oncology .

- Cytotoxicity Assessment : In vitro assessments revealed that certain piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-based design approach led to the identification of compounds with improved activity profiles compared to existing therapies .

特性

IUPAC Name |

(3S)-6,6-dimethylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-7(2)4-3-6(8)5-9-7;/h6,9H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDMLUZNEFKCNN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](CN1)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。